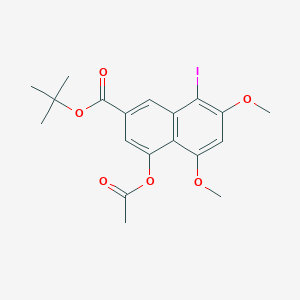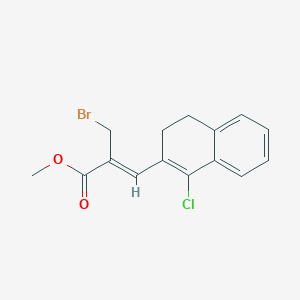
Methyl (2Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a bromomethyl group, a chloro-substituted dihydronaphthalene ring, and an acrylate ester moiety, making it a unique and potentially versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 1-chloro-3,4-dihydronaphthalene intermediate.
Bromomethylation: The intermediate undergoes bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Acrylation: The bromomethylated intermediate is then reacted with methyl acrylate under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups present in the molecule.
Polymerization: The acrylate moiety allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: Utilized in the development of new polymeric materials with specific properties.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Drug Development:
Medicine
Diagnostic Agents: May be used in the development of diagnostic agents for medical imaging.
Therapeutics: Potential use in the synthesis of therapeutic compounds.
Industry
Materials Science: Used in the production of advanced materials with specific mechanical and chemical properties.
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of (Z)-methyl 2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylate depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the acrylate moiety can participate in polymerization reactions. The chloro-substituted dihydronaphthalene ring may interact with various molecular targets, influencing the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-methyl 2-(bromomethyl)-3-phenylacrylate: Similar structure but with a phenyl group instead of the chloro-substituted dihydronaphthalene ring.
(Z)-methyl 2-(bromomethyl)-3-(1-methyl-3,4-dihydronaphthalen-2-yl)acrylate: Similar structure but with a methyl group instead of a chloro group.
Uniqueness
Structural Features: The presence of the chloro-substituted dihydronaphthalene ring distinguishes it from other acrylates.
Reactivity: The combination of bromomethyl and acrylate groups provides unique reactivity patterns, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1242317-02-7 |
|---|---|
Molekularformel |
C15H14BrClO2 |
Molekulargewicht |
341.62 g/mol |
IUPAC-Name |
methyl (Z)-2-(bromomethyl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14BrClO2/c1-19-15(18)12(9-16)8-11-7-6-10-4-2-3-5-13(10)14(11)17/h2-5,8H,6-7,9H2,1H3/b12-8+ |
InChI-Schlüssel |
JDSYOMXKQIBGQT-XYOKQWHBSA-N |
Isomerische SMILES |
COC(=O)/C(=C/C1=C(C2=CC=CC=C2CC1)Cl)/CBr |
Kanonische SMILES |
COC(=O)C(=CC1=C(C2=CC=CC=C2CC1)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide](/img/structure/B13939967.png)
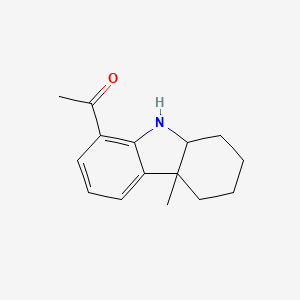


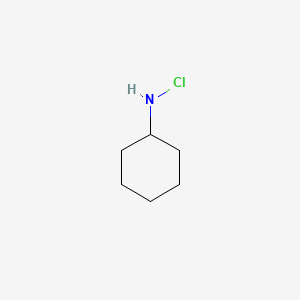
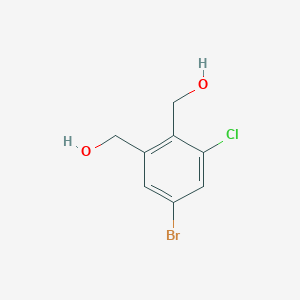
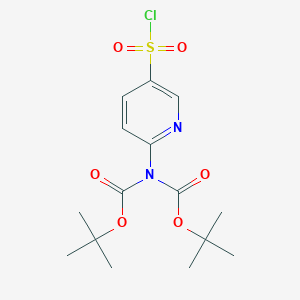
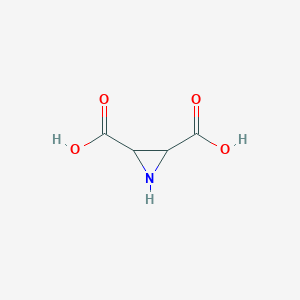
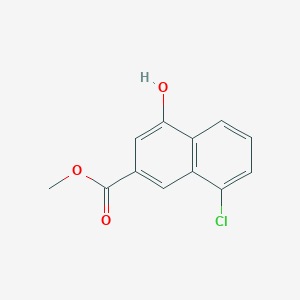
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)

